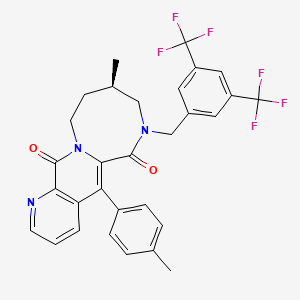

Tak-637

描述

属性

CAS 编号 |

183549-93-1 |

|---|---|

分子式 |

C30H25F6N3O2 |

分子量 |

573.5 g/mol |

IUPAC 名称 |

(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione |

InChI |

InChI=1S/C30H25F6N3O2/c1-17-5-7-20(8-6-17)24-23-4-3-10-37-25(23)27(40)39-11-9-18(2)15-38(28(41)26(24)39)16-19-12-21(29(31,32)33)14-22(13-19)30(34,35)36/h3-8,10,12-14,18H,9,11,15-16H2,1-2H3/t18-/m1/s1 |

InChI 键 |

LDXQLWNPGRANTO-GOSISDBHSA-N |

手性 SMILES |

C[C@@H]1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

规范 SMILES |

CC1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

同义词 |

(aR,9R)-7-(3,5-bis(trifluoromethyl)benzyl)-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-(1,4)diazocino(2 1-g)(1,7)naphthyridine-6,13-dione TAK 637 TAK-637 TAK637 |

产品来源 |

United States |

Foundational & Exploratory

TAK-637: A Selective Neurokinin-1 Receptor Antagonist for Research and Development

An In-depth Technical Guide for Drug Development Professionals

Introduction

TAK-637 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and affective disorders. As such, the NK1 receptor has been a key target for therapeutic intervention, and selective antagonists like this compound are invaluable tools for both basic research and clinical drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Core Data Summary

The following tables summarize the available quantitative data for this compound, providing a comparative overview of its binding affinity and in-vivo efficacy.

| Parameter | Species/Tissue | Value | Reference |

| Binding Affinity (Kb) | Guinea Pig Ileum (vs. [Sar9,Met(O2)11]-SP) | 4.7 nM | [1] |

| Guinea Pig Ileum (vs. GR 73632) | 1.8 nM | [1] | |

| In-Vivo Efficacy (ID50) | Mongolian Gerbil (Restraint stress-stimulated fecal pellet output) | 0.33 mg/kg (oral) | [2][3] |

| Parameter | Species | Dosing | Effect | Reference |

| In-Vivo Efficacy | Cat (decerebrate) | 0.1, 0.3, 1, 3 mg/kg (i.v.) | Dose-dependent increase in bladder capacity (up to 94%) without significant reduction in voiding efficiency. | [4] |

| Mongolian Gerbil | Oral | Reduced [pGlu6]SP6-11-induced defecation. | ||

| Guinea Pig | - | Inhibited the micturition reflex by acting on the spinal cord. |

Mechanism of Action

This compound functions as a competitive antagonist at the NK1 receptor. By binding to the receptor, it prevents the endogenous ligand, Substance P, from binding and initiating the downstream signaling cascade. This blockade of SP-mediated signaling is the basis for its therapeutic potential in conditions where the NK1 receptor is overactive.

Logical Relationship of Competitive Antagonism

The following diagram illustrates the competitive antagonistic action of this compound at the neurokinin-1 receptor.

Signaling Pathways

The neurokinin-1 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 and Gs pathways upon activation by Substance P. This leads to the activation of multiple downstream effector molecules, culminating in various cellular responses.

Neurokinin-1 Receptor Signaling Cascade

The diagram below outlines the major signaling pathways initiated by the activation of the NK1 receptor.

References

- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 3. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Investigating the Role of Substance P with TAK-637: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuropeptide substance P, its primary receptor (the neurokinin-1 receptor or NK1R), and the potent and selective NK1R antagonist, TAK-637. This document details the signaling pathways of substance P, provides a compilation of the pharmacological data for this compound, and outlines key experimental protocols for its investigation.

Introduction to Substance P and the Neurokinin-1 Receptor

Substance P is an eleven-amino-acid neuropeptide and a member of the tachykinin family.[1] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[2] Substance P exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2][3] The interaction between substance P and NK1R has been implicated in numerous disorders, making it a significant target for therapeutic intervention.[2]

The Substance P/NK1R Signaling Pathway

Upon binding of substance P to the NK1R, a conformational change in the receptor initiates intracellular signaling cascades. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression.

Another signaling pathway involves the coupling of NK1R to Gαs proteins, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This pathway can also contribute to the diverse physiological effects of substance P.

This compound: A Potent and Selective NK1R Antagonist

This compound is a non-peptide, orally active, and highly potent antagonist of the human NK1R. It has been investigated for its therapeutic potential in a range of conditions, including visceral pain, overactive bladder, and depression.

Quantitative Pharmacological Data for this compound

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/System | Value | Reference |

| pIC50 | Human NK1R | 9.4 | |

| IC50 | Human NK1R | 0.45 nM | |

| Kb | Guinea Pig Colon (vs. [Sar9,Met(O2)11]-SP) | 4.7 nM | |

| Kb | Guinea Pig Colon (vs. GR 73632) | 1.8 nM |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Route | Parameter | Value | Reference |

| Restraint Stress-Induced Defecation | Mongolian Gerbil | Oral | ID50 | 0.33 mg/kg |

Table 3: Preclinical Pharmacokinetic Parameters of this compound (Data not available in the provided search results)

| Species | Route | Bioavailability (%) | T1/2 (h) | Cmax | Tmax (h) | CL | Vd |

| Rat | Oral | - | - | - | - | - | - |

| Rat | IV | - | - | - | - | - | - |

| Dog | Oral | - | - | - | - | - | - |

| Dog | IV | - | - | - | - | - | - |

| Monkey | Oral | - | - | - | - | - | - |

| Monkey | IV | - | - | - | - | - | - |

Note: A comprehensive preclinical pharmacokinetic profile for this compound was not available in the provided search results. This table is included as a template for researchers to populate as data becomes available.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the substance P/NK1R system.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the NK1R.

References

The In Vitro Effects of TAK-637 on Smooth Muscle Contraction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro effects of TAK-637, a potent and selective nonpeptide neurokinin-1 (NK1) receptor antagonist, on smooth muscle contraction. The information presented herein is collated from preclinical pharmacological studies to aid researchers and professionals in understanding its mechanism of action and potential therapeutic applications.

Core Findings: Quantitative Data Summary

This compound demonstrates high affinity and potent antagonism at the NK1 receptor in gastrointestinal smooth muscle. The following table summarizes the key quantitative data from in vitro studies.

| Tissue Preparation | Agonist | Parameter | Value | Reference |

| Guinea Pig Colonic Longitudinal Muscle | [Sar9,Met(O2)11]-Substance P | Kb (nM) | 4.7 | [1] |

| Guinea Pig Colonic Longitudinal Muscle | GR 73632 (NK1 Agonist) | Kb (nM) | 1.8 | [1] |

Kb represents the equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that would occupy 50% of the receptors at equilibrium.

Mechanism of Action: Selective NK1 Receptor Antagonism

This compound exerts its effects by selectively blocking the neurokinin-1 (NK1) receptor, thereby inhibiting the actions of its endogenous ligand, Substance P (SP).[1][2] Substance P is a neuropeptide involved in a variety of physiological processes, including smooth muscle contraction, particularly in the gastrointestinal and urinary tracts.[1] In vitro studies have confirmed that this compound's antagonist effect is selective for the NK1 receptor, as it does not affect contractions induced by the activation of NK2 or NK3 receptors. Furthermore, its action is independent of neuronal conduction, as confirmed by its unchanged antagonist effect in the presence of tetrodotoxin.

The signaling pathway for Substance P-mediated smooth muscle contraction and the inhibitory action of this compound is illustrated below.

Experimental Protocols

The following section details the methodology for a key in vitro experiment that characterized the effects of this compound on gastrointestinal smooth muscle.

Isolated Guinea Pig Colon Longitudinal Muscle Contraction Assay

-

Tissue Preparation:

-

Male guinea pigs are euthanized, and the distal colon is excised.

-

Longitudinal muscle strips are prepared and mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

Tissues are pretreated with atropine to block muscarinic receptors.

-

-

Induction of Contraction:

-

Cumulative concentration-response curves are generated by the addition of selective NK1 receptor agonists, such as [Sar9,Met(O2)11]-Substance P or GR 73632.

-

-

Antagonist Evaluation:

-

Tissues are incubated with varying concentrations of this compound (e.g., 1-100 nM) for a predetermined period before the addition of the agonist.

-

The concentration-response curves to the agonist are re-determined in the presence of this compound.

-

-

Data Analysis:

-

The antagonist effect of this compound is quantified by the rightward shift of the concentration-response curves.

-

The equilibrium dissociation constant (Kb) is calculated to determine the affinity of this compound for the NK1 receptor.

-

The general workflow for such in vitro smooth muscle contraction studies is depicted in the diagram below.

Effects on Different Smooth Muscle Types

-

Gastrointestinal Smooth Muscle: As detailed above, this compound is a potent antagonist of NK1 receptor-mediated contractions in the guinea pig colon. It has been shown to significantly reduce non-adrenergic, non-cholinergic contractions evoked by electrical stimulation at higher frequencies.

-

Urinary Bladder Smooth Muscle: In vitro studies on isolated guinea pig bladder muscle strips have shown that this compound has no direct effect on contractions induced by carbachol or electrical field stimulation. This suggests that its inhibitory effects on the micturition reflex observed in vivo are not due to a direct relaxant effect on the bladder smooth muscle itself, but rather an action on the afferent neural pathways or the spinal cord.

-

Airway and Vascular Smooth Muscle: Publicly available literature from the initial searches did not provide specific in vitro data on the effects of this compound on airway or vascular smooth muscle contraction. The primary focus of its development and research has been on gastrointestinal and urinary tract applications.

Conclusion

The available in vitro data conclusively demonstrates that this compound is a highly selective and potent competitive antagonist of the NK1 receptor in gastrointestinal smooth muscle. Its mechanism of action is centered on blocking the signaling cascade initiated by Substance P, leading to an inhibition of smooth muscle contraction. While it shows significant effects on the function of the urinary bladder in vivo, in vitro studies indicate this is not due to a direct action on the bladder smooth muscle. Further research would be required to elucidate any potential effects of this compound on other smooth muscle types, such as those in the vasculature or airways. This technical guide provides a foundational understanding for researchers and professionals working on the development of NK1 receptor antagonists for conditions involving smooth muscle pathophysiology.

References

The Pharmacological Profile of TAK-637: A Nonpeptide Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-637 is a potent and selective, orally active nonpeptide antagonist of the neurokinin-1 (NK1) receptor. Developed by Takeda and Abbott, it has been investigated for its therapeutic potential in a range of conditions, including urinary incontinence, depression, and irritable bowel syndrome (IBS).[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key preclinical data, detailed experimental methodologies, and an exploration of its mechanism of action.

Mechanism of Action: Antagonism of the NK1 Receptor

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous neuropeptide, Substance P (SP), to the NK1 receptor. The NK1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the primary receptor for SP.[2] The binding of SP to the NK1 receptor is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, smooth muscle contraction, and the regulation of mood and stress responses.[2]

By antagonizing the NK1 receptor, this compound effectively inhibits the downstream signaling cascades initiated by SP. This blockade forms the basis of its therapeutic potential in conditions where NK1 receptor signaling is dysregulated.

In Vitro Pharmacology

Binding Affinity

This compound demonstrates high affinity for the human NK1 receptor. In radioligand binding assays, it has shown a pIC50 of 9.4, which corresponds to an IC50 of approximately 0.4 nM.[3] Further studies in guinea pig colonic tissue have demonstrated its potent antagonist activity, with Kb values of 1.8 nM and 4.7 nM against the NK1 receptor agonists GR 73632 and [Sar9,Met(O2)11]-SP, respectively.[4]

| Parameter | Species/Tissue | Value | Reference |

| pIC50 | Human NK1 Receptor | 9.4 | |

| IC50 | Human NK1 Receptor | ~0.4 nM | |

| Kb (vs. GR 73632) | Guinea Pig Colon | 1.8 nM | |

| Kb (vs. [Sar9,Met(O2)11]-SP) | Guinea Pig Colon | 4.7 nM |

Selectivity

This compound exhibits a high degree of selectivity for the NK1 receptor over other tachykinin receptors. At a concentration of 100 nM, this compound did not affect contractions induced by selective NK2 or NK3 receptor agonists. A broader selectivity profile against a wider range of GPCRs, ion channels, and enzymes would be necessary to fully characterize its specificity.

| Receptor | Effect of this compound (100 nM) | Reference |

| NK2 | No effect | |

| NK3 | No effect |

Functional Activity

As a competitive antagonist, this compound inhibits the functional responses mediated by NK1 receptor activation. In isolated guinea pig colonic longitudinal muscle, this compound produced a concentration-dependent rightward shift in the concentration-response curves for NK1 receptor agonists, indicative of competitive antagonism.

In Vivo Pharmacology

Preclinical studies in various animal models have demonstrated the in vivo efficacy of this compound in relevant disease models.

Gastrointestinal Effects

In a model of stress-induced defecation in Mongolian gerbils, orally administered this compound dose-dependently inhibited fecal pellet output with an ID50 of 0.33 mg/kg. This suggests a potential therapeutic role in stress-related gastrointestinal disorders such as irritable bowel syndrome (IBS).

| Model | Species | Endpoint | Route | ID50 | Reference |

| Stress-Induced Defecation | Mongolian Gerbil | Inhibition of Fecal Pellet Output | Oral | 0.33 mg/kg |

Urological Effects

This compound has shown significant effects on lower urinary tract function in animal models. In decerebrate cats, intravenous administration of this compound (0.1, 0.3, 1, and 3 mg/kg) produced a dose-dependent increase in bladder capacity, with a maximal increase of 94%, without significantly affecting voiding efficiency. Similarly, in urethane-anesthetized guinea pigs, this compound increased the volume threshold for micturition at a minimum effective dose of 0.03 mg/kg (i.v.) and 0.01 mg/kg (p.o.) without altering voiding pressure. These findings suggest that this compound may be beneficial in treating overactive bladder and urinary incontinence by increasing bladder storage capacity without compromising bladder emptying.

| Species | Dose | Route | Effect | Reference |

| Cat | 0.1-3 mg/kg | i.v. | Dose-dependent increase in bladder capacity (up to 94%) | |

| Guinea Pig | 0.03 mg/kg | i.v. | Increased volume threshold for micturition | |

| Guinea Pig | 0.01 mg/kg | p.o. | Increased volume threshold for micturition |

Pharmacokinetics

Detailed pharmacokinetic data for this compound in preclinical species is not extensively available in the public domain. The compound is described as being "orally active," indicating some level of oral bioavailability. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Signaling Pathways

The antagonism of the NK1 receptor by this compound blocks the initiation of a key intracellular signaling cascade.

Upon binding of Substance P, the NK1 receptor couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and the activation of PKC, in turn, can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately leading to various cellular responses. This compound, by blocking the initial step of SP binding, prevents the entire downstream signaling cascade.

Experimental Protocols

NK1 Receptor Binding Assay (Radioligand Displacement)

This assay is designed to determine the binding affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Assay Components: The assay includes the cell membranes, a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P), and varying concentrations of the test compound (this compound). A control for non-specific binding is also included, which contains a high concentration of unlabeled Substance P.

-

Incubation: The components are incubated together in a suitable buffer to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition by this compound at each concentration is determined, and the data are fitted to a sigmoidal dose-response curve to calculate the IC50 value. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the SP-induced increase in intracellular calcium.

Methodology:

-

Cell Culture: Cells expressing the NK1 receptor are cultured in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which will fluoresce upon binding to intracellular calcium.

-

Antagonist Addition: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: Substance P is added to the wells to stimulate the NK1 receptors and induce a calcium response.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound on the SP-induced calcium mobilization is quantified, and an IC50 value is determined.

NK1 Receptor Internalization Assay

This assay visualizes the agonist-induced internalization of the NK1 receptor and the ability of an antagonist to block this process.

Methodology:

-

Cell Line: A cell line stably expressing a fluorescently tagged NK1 receptor (e.g., NK1R-GFP) is used.

-

Treatment: The cells are pre-treated with this compound or a vehicle control, followed by stimulation with Substance P to induce receptor internalization.

-

Fixation and Staining: After stimulation, the cells are fixed, and the nuclei are counterstained (e.g., with DAPI).

-

Imaging: The subcellular localization of the fluorescently tagged NK1 receptors is visualized using confocal microscopy or high-content imaging systems.

-

Quantification: The degree of receptor internalization is quantified by measuring the redistribution of the fluorescence signal from the plasma membrane to intracellular vesicles. The inhibitory effect of this compound is determined by comparing the level of internalization in the presence and absence of the antagonist.

Clinical Development

This compound entered Phase I and Phase II clinical trials for several indications, including urinary incontinence, depression, and irritable bowel syndrome. However, the detailed results of these trials are not widely available in the public domain.

Conclusion

This compound is a potent and selective nonpeptide antagonist of the NK1 receptor with demonstrated in vitro and in vivo activity. Its ability to block the actions of Substance P provides a strong rationale for its investigation in a variety of clinical disorders. While the publicly available data on its pharmacokinetic profile and clinical trial outcomes are limited, the preclinical pharmacological data highlight its potential as a therapeutic agent. This technical guide provides a foundational understanding of the pharmacological properties of this compound for researchers and drug development professionals.

References

- 1. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of TAK-637 on Sensory Nerve Transmission: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-637 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). Substance P and its receptor are critically involved in the transmission of nociceptive signals, particularly from primary afferent sensory neurons to the spinal cord. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on sensory nerve transmission, with a focus on its mechanism of action, preclinical data in visceral sensory models, and the broader context of NK1 receptor antagonism in pain modulation. While preclinical findings in visceral models have demonstrated a clear modulatory effect on sensory pathways, the translation of these findings to broader somatic pain indications remains a significant challenge, as evidenced by the general failure of NK1 receptor antagonists in human clinical trials for pain.

Introduction: The Role of Substance P and the NK1 Receptor in Nociception

Substance P, a member of the tachykinin family of neuropeptides, is a key neurotransmitter in the processing of pain signals.[1] It is released from the central terminals of primary afferent sensory neurons, particularly unmyelinated C-fibers and thinly myelinated Aδ-fibers, within the superficial layers of the spinal cord's dorsal horn in response to noxious stimuli.[1] Upon release, Substance P binds to and activates the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) predominantly expressed on second-order neurons in the spinothalamic tract.[1] This activation leads to neuronal depolarization and enhanced excitability, facilitating the transmission of pain signals to higher brain centers. The SP-NK1 signaling pathway is a critical component of central sensitization, a state of heightened neuronal excitability that contributes to chronic pain conditions.

Mechanism of Action of this compound

This compound functions as a selective and competitive antagonist at the NK1 receptor. By binding to the NK1 receptor, it prevents the endogenous ligand, Substance P, from activating the receptor and initiating downstream signaling cascades. This blockade of SP-mediated signaling is the fundamental mechanism by which this compound modulates sensory nerve transmission.

Signaling Pathway of the NK1 Receptor and Inhibition by this compound

The activation of the NK1 receptor by Substance P initiates a well-characterized signaling cascade that leads to increased neuronal excitability. This compound intervenes at the initial step of this pathway.

Preclinical Data on Sensory Nerve Transmission

The majority of available preclinical data for this compound focuses on its effects on visceral sensory pathways in the gastrointestinal and urinary tracts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Receptor Binding Affinity of this compound

| Agonist | Preparation | Parameter | Value | Reference |

|---|---|---|---|---|

| [Sar9,Met(O2)11]-SP | Guinea Pig Colonic Longitudinal Muscle | Kb | 4.7 nM | [2] |

| GR 73632 | Guinea Pig Colonic Longitudinal Muscle | Kb | 1.8 nM |[2] |

Table 2: In Vivo Efficacy of this compound in Visceral Models

| Model | Species | Endpoint | Route | Value | Reference |

|---|---|---|---|---|---|

| Restraint Stress-Stimulated Defecation | Mongolian Gerbil | ID50 | Oral | 0.33 mg/kg |

| Micturition Reflex (Bladder Capacity) | Cat | Dose-dependent Increase | i.v. | 0.1 - 3 mg/kg | |

Effects on Visceral Sensory Transmission

Studies in guinea pigs have demonstrated that this compound inhibits neuronal NK1 receptors involved in the local motor response to stimulation of capsaicin-sensitive primary afferents in the ileum. In the context of the urinary tract, this compound has been shown to inhibit sensory transmission from the bladder in response to both physiological (distension) and nociceptive (capsaicin) stimuli. The proposed site of this action is, at least in part, at the level of the spinal cord, where it would dampen the transmission of sensory signals from the bladder afferents to the central nervous system.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, based on the available literature, the following sections outline the general methodologies employed in key experiments.

Isolated Guinea Pig Ileum Contraction Assay

This in vitro assay is used to determine the potency and selectivity of NK1 receptor antagonists.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is harvested from a guinea pig and mounted in an organ bath containing Tyrode's physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Experimental Setup: The tissue is connected to an isotonic force transducer to record muscle contractions.

-

Procedure: After an equilibration period, the tissue is pre-treated with atropine to block muscarinic cholinergic receptors. A specific concentration of this compound (or vehicle control) is then added to the bath. Following an incubation period, a cumulative concentration-response curve is generated by the stepwise addition of an NK1 receptor agonist (e.g., Substance P or a selective analog).

-

Data Analysis: The magnitude of the contractions is recorded. The antagonistic effect of this compound is quantified by the rightward shift of the agonist concentration-response curve. A Schild analysis is then used to calculate the Kb value, which represents the dissociation constant of the antagonist.

In Vivo Cystometry in Feline Model

This in vivo model assesses the effect of compounds on bladder function, including sensory afferent signaling.

Methodology:

-

Animal Preparation: Cats are anesthetized, and a catheter is inserted into the bladder via the urethra. This catheter is connected to both a pressure transducer to measure intravesical pressure and an infusion pump.

-

Procedure: The bladder is slowly filled with saline at a constant rate to induce rhythmic micturition contractions. Baseline urodynamic parameters, including bladder capacity (the volume at which a voiding contraction occurs), micturition pressure, and voiding efficiency, are recorded. This compound is then administered intravenously at various doses.

-

Data Analysis: The urodynamic parameters are recorded continuously after drug administration and compared to the baseline values to determine the effect of this compound on bladder sensory function and motor activity. An increase in bladder capacity is indicative of an inhibitory effect on the sensory afferent pathways that signal bladder fullness.

Broader Context and Future Directions

While this compound has demonstrated clear effects on visceral sensory transmission in preclinical models, a significant challenge for the entire class of NK1 receptor antagonists has been the translation of these findings into clinical efficacy for pain.

Lack of Efficacy in Somatic Pain Models and Human Clinical Trials

Despite the strong theoretical rationale for the use of NK1 receptor antagonists as analgesics, they have largely failed to demonstrate efficacy in clinical trials for a variety of pain states. This suggests that while Substance P and the NK1 receptor are involved in nociceptive processing, their role in humans may be more complex or redundant than in animal models. It is possible that other neurotransmitter systems can compensate for the blockade of NK1 signaling in humans, or that the preclinical models do not fully recapitulate the complexity of human pain conditions.

Potential for Visceral Pain Indications

The preclinical data for this compound is most robust in models of visceral sensitivity. This aligns with its development for conditions such as irritable bowel syndrome (IBS) and urinary incontinence, where visceral hypersensitivity is a key component of the pathophysiology. Future research and development for this compound and other NK1 antagonists may be more successful if focused on these specific visceral pain indications rather than broader somatic pain.

Conclusion

This compound is a selective NK1 receptor antagonist that effectively blocks the action of Substance P. In preclinical models, it has demonstrated a clear impact on sensory nerve transmission within visceral organs, such as the gut and bladder, leading to a reduction in sensory afferent signaling. However, there is a notable lack of data on its effects on somatic sensory nerve firing and in preclinical models of inflammatory and neuropathic pain. Furthermore, the general failure of NK1 receptor antagonists in human clinical trials for pain suggests that the role of the SP-NK1 pathway in human pain perception is more complex than initially understood. While this compound's mechanism of action holds therapeutic promise, its clinical utility is likely to be in indications characterized by visceral hypersensitivity rather than broad-spectrum analgesia. Further research is warranted to explore its potential in these more targeted applications.

References

TAK-637 for Irritable Bowel Syndrome: An In-depth Technical Review of Initial Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-637 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed by Takeda Pharmaceutical Co., Ltd., it was investigated for its therapeutic potential in a variety of conditions, including irritable bowel syndrome (IBS). The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is implicated in the pathophysiology of IBS, particularly in visceral hypersensitivity and stress-induced colonic motility. This technical guide summarizes the initial preclinical research findings for this compound in the context of IBS, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs. While Phase II clinical trials for IBS were initiated, the development of this compound was ultimately discontinued.[1] This document serves as a comprehensive resource of the foundational scientific investigations into this compound for IBS.

Mechanism of Action: Targeting the Neurokinin-1 Receptor

This compound exerts its pharmacological effects by competitively blocking the binding of Substance P to the NK1 receptor. In the gastrointestinal tract, SP and its NK1 receptor are key players in mediating motor and sensory functions. Activation of NK1 receptors on enteric neurons and smooth muscle cells contributes to intestinal contractions and the transmission of pain signals. By antagonizing this interaction, this compound was hypothesized to alleviate symptoms of IBS, such as abdominal pain and altered bowel habits, particularly those exacerbated by stress.

Signaling Pathway of Substance P and the Inhibitory Action of this compound

Caption: Signaling pathway of Substance P and the inhibitory action of this compound.

Preclinical Research Findings

Initial preclinical studies provided evidence for the potential efficacy of this compound in models of IBS. These investigations were primarily conducted in animal models to assess the drug's effect on colonic motility and its selectivity for the NK1 receptor.

In Vivo Studies in Mongolian Gerbils

A key study investigated the effects of this compound on colonic function in Mongolian gerbils, a model known to be sensitive to stress-induced defecation.

| Experimental Condition | Agonist/Stimulus | Treatment | Outcome Measure | Result |

| Agonist-Induced Defecation | [pGlu6]SP6-11 (NK1 agonist) | This compound | Fecal Pellet Output | Reduced |

| Agonist-Induced Defecation | Neurokinin A (NK2 agonist) | This compound | Fecal Pellet Output | No significant effect |

| Agonist-Induced Defecation | 5-hydroxytryptamine | This compound | Fecal Pellet Output | No significant effect |

| Agonist-Induced Defecation | Carbachol | This compound | Fecal Pellet Output | No significant effect |

| Stress-Induced Defecation | Restraint Stress | Oral this compound | Fecal Pellet Output | Decreased (ID50 = 0.33 mg/kg)[2] |

| CRF-Induced Defecation | Intracerebroventricular CRF | This compound | Fecal Pellet Output | Inhibited increase |

| Stress-Induced Hormonal Response | Restraint Stress | This compound | Plasma ACTH Levels | No effect |

Animals: Male Mongolian gerbils were used for the in vivo experiments.

Agonist-Induced Defecation:

-

Animals were fasted for 24 hours with free access to water.

-

Various agonists, including the selective NK1 agonist [pGlu6]SP6-11, neurokinin A, 5-hydroxytryptamine, or carbachol, were administered subcutaneously.[2]

-

This compound was administered orally 1 hour before the agonist injection.

-

The number of fecal pellets expelled was counted for 1 hour after agonist administration.

Stress-Induced Defecation:

-

Animals were placed in a restraint cage for 1 hour.

-

This compound was administered orally 1 hour before the restraint stress.

-

The number of fecal pellets expelled was counted during the 1-hour stress period.[2]

-

The ID50 value, the dose required to inhibit the stress-induced increase in fecal pellet output by 50%, was calculated.[2]

Corticotropin-Releasing Factor (CRF)-Induced Defecation:

-

A cannula was implanted into the lateral ventricle of the brain of anesthetized gerbils.

-

After a recovery period, CRF was injected intracerebroventricularly.

-

This compound was administered orally 1 hour before the CRF injection.

-

Fecal pellet output was measured for 1 hour post-injection.

In Vitro Studies in Guinea Pig Intestinal Preparations

To further characterize the pharmacological profile of this compound, in vitro experiments were conducted using intestinal tissues isolated from guinea pigs.

| Parameter | Agonist | Preparation | Value |

| Affinity (Kb) | [Sar9,Met(O2)11]-SP | Colonic Longitudinal Muscle | 4.7 nM |

| Affinity (Kb) | GR 73632 | Colonic Longitudinal Muscle | 1.8 nM |

Tissue Preparation:

-

Male guinea pigs were euthanized, and segments of the colon and terminal ileum were isolated.

-

Longitudinal muscle strips from the colon were prepared and mounted in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

Agonist-Induced Contractions:

-

Tissues were pretreated with atropine to block cholinergic responses.

-

Concentration-response curves were generated for the selective NK1 receptor agonists, [Sar9,Met(O2)11]-SP and GR 73632, in the absence and presence of increasing concentrations of this compound (1-100 nM).

-

The antagonist affinity (Kb) was calculated from the rightward shift of the concentration-response curves.

Selectivity Studies:

-

The effect of this compound (100 nM) was tested on contractions induced by a selective NK2 receptor agonist in colonic circular muscle and a selective NK3 receptor agonist in the taenia coli.

Electrically Induced Neurogenic Contractions:

-

Colonic longitudinal muscle strips were subjected to electrical field stimulation to elicit neurogenic contractions.

-

The effect of this compound was evaluated on both cholinergic and non-adrenergic, non-cholinergic (NANC) contractions.

Experimental Workflow for In Vitro Characterization

Caption: Experimental workflow for the in vitro characterization of this compound.

Clinical Development and Discontinuation

This compound entered Phase I clinical trials in Japan and the US, and by October 2000, Phase II trials for irritable bowel syndrome had been initiated in the United States. These trials were scheduled to conclude in 2002. However, there is a lack of publicly available data from these Phase II studies. Subsequent information indicates that the development of this compound for all indications, including IBS, has been discontinued. The specific reasons for the discontinuation have not been detailed in the available resources.

Conclusion

The initial preclinical research on this compound demonstrated a promising pharmacological profile for the potential treatment of irritable bowel syndrome. As a potent and selective NK1 receptor antagonist, it showed efficacy in animal models of stress-induced colonic motility, a key feature of IBS. The in vitro studies confirmed its high affinity and selectivity for the NK1 receptor. Despite these encouraging preclinical findings and the initiation of Phase II clinical trials, the development of this compound was discontinued. This technical guide provides a consolidated overview of the foundational scientific work on this compound for IBS, which may still offer valuable insights for researchers and drug development professionals in the field of functional gastrointestinal disorders and neurokinin receptor modulation.

References

Exploratory Studies of Neurokinin-1 Receptor Antagonists in Preclinical Models of Depression: A Technical Guide

Disclaimer: This technical guide summarizes findings on the exploratory studies of neurokinin-1 (NK1) receptor antagonists in preclinical models of depression. While TAK-637 belongs to this class of compounds, specific data from depression models for this compound were not publicly available at the time of this review. The data presented herein are from studies on other selective NK1 receptor antagonists and are intended to provide a representative overview of the potential antidepressant-like effects of this drug class.

Introduction

Major depressive disorder (MDD) is a significant global health concern, and existing antidepressant therapies, primarily targeting monoaminergic systems, have limitations in efficacy and onset of action for many patients. This has driven the search for novel therapeutic targets. The substance P (SP)/neurokinin-1 (NK1) receptor system has emerged as a promising alternative.[1][2] Substance P, a neuropeptide widely distributed in the central nervous system, is implicated in the regulation of stress and affective behaviors.[1][2] Blockade of its primary receptor, the NK1 receptor, has been investigated as a novel mechanism for antidepressant action.[3] This document provides a technical overview of the preclinical evaluation of NK1 receptor antagonists in established rodent models of depression.

Mechanism of Action: The Substance P/NK1 Receptor Signaling Pathway

Substance P is a neuropeptide that transmits signals in the brain, particularly in regions involved in stress and emotion, such as the amygdala and hippocampus. It exerts its effects by binding to the NK1 receptor, a G-protein coupled receptor. The binding of substance P to the NK1 receptor initiates a signaling cascade that is believed to contribute to the pathophysiology of depression. NK1 receptor antagonists competitively block the binding of substance P to its receptor, thereby inhibiting its downstream signaling. This blockade is hypothesized to produce antidepressant effects by modulating the activity of neural circuits involved in mood regulation. There is also evidence suggesting that NK1 receptor antagonists may interact with and modulate monoaminergic systems, which are the targets of traditional antidepressants.

Below is a diagram illustrating the signaling pathway of the Substance P/NK1 receptor.

Preclinical Models of Depression and Efficacy Data

The antidepressant potential of novel compounds is typically evaluated in a battery of preclinical behavioral tests in rodents. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly used screening models. These tests are based on the principle that rodents, when placed in an inescapable and stressful situation, will eventually adopt an immobile posture, which is interpreted as a state of "behavioral despair." Clinically effective antidepressants have been shown to reduce the duration of immobility in these tests.

Data Presentation

The following tables summarize the effects of various selective NK1 receptor antagonists in the Forced Swim Test and Tail Suspension Test.

Table 1: Effects of NK1 Receptor Antagonists in the Forced Swim Test (FST) in Rats

| Compound | Dose (mg/kg, i.p.) | Change in Immobility Time | Reference |

| CP-96,345 | 2.5, 5, 10 | Dose-dependent decrease | |

| SR 48968 | 2.5 | Maximum decrease | |

| SR 142801 | 2.5, 5, 10 | Dose-dependent decrease | |

| Amitriptyline | 10 | Decrease | |

| Desipramine | 10 | Decrease |

Table 2: Effects of NK1 Receptor Antagonists in the Tail Suspension Test (TST) in Gerbils

| Compound | Dose (mg/kg, p.o.) | Change in Immobility Time | Reference |

| MK-869 | 10 | Decrease | |

| L-742,694 | 10 | Decrease | |

| L-733,060 | 10 | Decrease | |

| CP-99,994 | 30 | Decrease | |

| CP-122,721 | 3-30 | Decrease | |

| Imipramine | 3-30 | Decrease | |

| Fluoxetine | 1-30 | Decrease |

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral assay for assessing antidepressant efficacy.

Apparatus:

-

A transparent cylindrical tank (typically 30-50 cm in height and 20 cm in diameter).

-

The tank is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 15-30 cm).

Procedure:

-

Animals are individually placed into the water-filled cylinder.

-

The total duration of the test is typically 6 minutes for mice.

-

Behavior is often recorded by a video camera for later analysis.

-

The primary measure is the duration of immobility, which is defined as the time the animal spends floating with only minor movements necessary to keep its head above water.

Experimental Workflow Diagram:

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used model for screening potential antidepressant compounds in mice.

Apparatus:

-

A suspension box or a horizontal bar from which the mouse can be suspended.

-

Adhesive tape to secure the mouse's tail to the suspension apparatus.

Procedure:

-

A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

-

The mouse is then suspended by its tail from the elevated bar or inside the suspension box. The apparatus is designed to prevent the mouse from escaping or holding onto nearby surfaces.

-

The test duration is typically 6 minutes.

-

Behavior is recorded, and the total time spent immobile is quantified. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

Experimental Workflow Diagram:

Conclusion

Preclinical studies in rodent models of depression suggest that antagonism of the NK1 receptor holds promise as a novel therapeutic strategy for the treatment of major depressive disorder. Selective NK1 receptor antagonists have consistently demonstrated antidepressant-like effects in the forced swim test and the tail suspension test by reducing immobility time. While specific data for this compound in these depression models are not publicly available, the findings from other compounds in this class provide a strong rationale for its further investigation as a potential antidepressant. Future studies will be necessary to fully elucidate the efficacy and mechanism of action of this compound in the context of depression.

References

Foundational Research on TAK-637 and the Micturition Reflex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational preclinical research on TAK-637, a potent and selective tachykinin NK(1) receptor antagonist, and its effects on the micturition reflex. The document synthesizes key findings from in vivo and in vitro studies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the primary assays used to characterize the activity of this compound are provided, along with diagrams illustrating its mechanism of action and the experimental workflows. This guide is intended to serve as a core resource for researchers and professionals in the fields of urology, pharmacology, and drug development who are interested in the therapeutic potential of NK(1) receptor antagonists for lower urinary tract dysfunction.

Introduction

The micturition reflex is a complex process coordinated by the central and peripheral nervous systems, involving both sensory (afferent) and motor (efferent) pathways.[1] Dysregulation of this reflex can lead to conditions such as overactive bladder and urinary incontinence. Tachykinins, a family of neuropeptides that includes substance P (SP), are known to play a role in sensory nerve transmission.[2] The tachykinin NK(1) receptor, the primary receptor for substance P, is implicated in the afferent signaling of the micturition reflex, particularly at the level of the spinal cord.[2][3][4]

This compound, with the chemical structure (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-diazocino[2,1-g]naphthyridine-6,13-dione, is a novel, orally active tachykinin NK(1) receptor antagonist. Preclinical studies have investigated its potential to modulate the micturition reflex, suggesting a novel mechanism of action for the treatment of bladder disorders. This guide will delve into the foundational research that has elucidated the pharmacological profile of this compound in this context.

Mechanism of Action

This compound exerts its effects by acting as a selective antagonist at the tachykinin NK(1) receptor. Research suggests that its primary site of action in modulating the micturition reflex is at the spinal cord, where it inhibits the afferent sensory pathways.

Signaling Pathway

The proposed signaling pathway for the involvement of the NK(1) receptor in the micturition reflex and the inhibitory action of this compound is depicted below. Bladder distension activates afferent nerves, leading to the release of neurotransmitters, including substance P, in the spinal cord. Substance P then binds to NK(1) receptors on spinal neurons, contributing to the transmission of sensory information that initiates the micturition reflex. This compound competitively blocks this binding, thereby dampening the sensory input to the central nervous system.

In Vivo Studies: Effects on Micturition Parameters

Cystometry studies in animal models, primarily guinea pigs and cats, have been instrumental in characterizing the in vivo effects of this compound on lower urinary tract function.

Quantitative Data from Cystometry Studies

The following tables summarize the key quantitative findings from cystometry experiments.

Table 1: Effect of Intravenous this compound on Bladder Capacity and Voiding Efficiency in Decerebrate Cats

| Dose (mg/kg, i.v.) | % Increase in Bladder Capacity (mean ± S.E.M.) | % Reduction in Voiding Efficiency (mean ± S.E.M.) |

| 0.1 | Not specified | ~0% |

| 0.3 | Statistically significant increase | ~0% |

| 1 | Not specified | ~20% (not statistically significant) |

| 3 | 94% (maximal increase) | ~20% (not statistically significant) |

Table 2: Comparative Effects of Intravenous this compound and Oxybutynin on Bladder Capacity and Voiding Efficiency in Decerebrate Cats

| Compound | Dose (mg/kg, i.v.) | % Increase in Bladder Capacity | % Reduction in Voiding Efficiency |

| This compound | 0.3 | Significant Increase | No significant reduction |

| 3 | ~94% | ~20% | |

| Oxybutynin | 1 | 18% | 47% |

| 3 | 35% | 45% |

Table 3: Minimum Effective Doses of this compound in Guinea Pigs

| Animal Model | Anesthesia | Route of Administration | Parameter Affected | Minimum Effective Dose (mg/kg) |

| Guinea Pig | Urethane | Intravenous (i.v.) | Increased Volume Threshold | 0.03 |

| Guinea Pig | Unanesthetized | Oral (p.o.) | Increased Volume Threshold | 0.01 |

Effects on Rhythmic Bladder Contractions

In guinea pigs, systemic administration of this compound decreased the frequency of distension-induced rhythmic bladder contractions without affecting the amplitude of these contractions. This effect was also observed in spinalized animals, suggesting a spinal site of action. In contrast, other drugs used for frequent micturition, such as oxybutynin, tolterodine, and propiverine, decreased the contraction amplitude but had no effect on the frequency.

In Vitro and Mechanistic Studies

To further elucidate the mechanism of action of this compound, a series of in vitro and targeted in vivo experiments were conducted.

Isolated Bladder Muscle Strip Experiments

This compound had no effect on carbachol- or electrical field stimulation-induced contractions of isolated guinea pig bladder muscle strips. This indicates that this compound does not directly affect the contractility of the detrusor smooth muscle.

Nerve Stimulation Experiments

In spinalized guinea pigs, this compound inhibited the spinal vesico-vesical reflex induced by electrical stimulation of the proximal (afferent) end of the cut pelvic nerve. However, it did not inhibit bladder contractions induced by electrical stimulation of the distal (efferent) end of the nerve. These findings strongly support the hypothesis that this compound's primary action is on the afferent limb of the micturition reflex.

In decerebrate cats, this compound did not inhibit the micturition reflex induced by electrical stimulation of the rostral brainstem, indicating that it does not impair the centrally organized micturition reflex.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vivo Cystometry in Anesthetized Guinea Pigs

This protocol describes the general procedure for performing cystometry in urethane-anesthetized guinea pigs to assess the effects of pharmacological agents on bladder function.

References

- 1. Plasticity in reflex pathways to the lower urinary tract following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 3. In vivo cystometrogram studies in urethane-anesthetized and conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

TAK-637: A Technical Overview of a Potent Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of TAK-637, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed by Takeda Pharmaceutical Company, this compound has been investigated for its therapeutic potential in a range of disorders, primarily focusing on conditions related to gastrointestinal motility and urinary function. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Compound Profile

| Property | Details |

| Compound Name | This compound |

| Chemical Name | (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione |

| Mechanism of Action | Selective Neurokinin-1 (NK1) Receptor Antagonist |

| Developer | Takeda Pharmaceutical Company |

| Therapeutic Areas of Interest | Irritable Bowel Syndrome (IBS), Urinary Incontinence, Depression |

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency and efficacy in various experimental models.

In Vitro Binding Affinity and Potency

| Parameter | Agonist | Preparation | Value | Reference |

| Kb | [Sar9,Met(O2)11]-SP | Guinea Pig Colonic Longitudinal Muscle | 4.7 nM | [4] |

| Kb | GR 73632 | Guinea Pig Colonic Longitudinal Muscle | 1.8 nM |

In Vivo Efficacy

| Model | Species | Parameter | Route of Administration | Value | Reference |

| Restraint Stress-Induced Defecation | Mongolian Gerbil | ID50 | Oral | 0.33 mg/kg | |

| Micturition Reflex (Bladder Capacity Increase) | Cat | Dose Range | Intravenous | 0.1 - 3 mg/kg |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the initial characterization of this compound.

In Vitro Guinea Pig Ileum Contraction Assay

This assay is a classical pharmacological preparation to assess the contractile or relaxant effects of compounds on intestinal smooth muscle.

1. Tissue Preparation:

-

A male Dunkin-Hartley guinea pig (350-400 g) is euthanized.

-

The terminal ileum is identified and a segment of approximately 10-15 cm is dissected.

-

The isolated ileum is placed in a petri dish containing carbogen-aerated Tyrode's solution at 37°C.

-

The lumen is gently flushed with Tyrode's solution to remove intestinal contents.

-

The ileum is cut into 2-3 cm segments, and silk or cotton threads are tied to each end.

2. Organ Bath Setup:

-

The isolated organ bath is filled with Tyrode's solution and continuously aerated with carbogen (95% O2, 5% CO2) while maintaining a constant temperature of 37°C.

-

The ileum segment is mounted in the organ bath, with the bottom thread attached to a fixed hook and the top thread connected to an isotonic force transducer.

-

A resting tension of 0.5-1.0 g is applied, and the tissue is allowed to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

3. Experimental Procedure:

-

After equilibration, a stable baseline is recorded.

-

To assess the antagonistic effect of this compound, a cumulative concentration-response curve for an NK1 receptor agonist (e.g., [Sar9,Met(O2)11]-SP) is generated.

-

The tissue is then washed extensively until the baseline is re-established.

-

The preparation is incubated with this compound for a predetermined period.

-

A second concentration-response curve for the NK1 receptor agonist is generated in the presence of this compound.

-

The contractile responses are recorded, and the rightward shift in the concentration-response curve is used to calculate the Kb value of this compound.

In Vivo Restraint Stress-Induced Defecation Model in Mongolian Gerbils

This model is used to evaluate the effect of compounds on stress-induced colonic motility.

1. Animals and Housing:

-

Male Mongolian gerbils are group-housed under controlled environmental conditions (21 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

2. Experimental Procedure:

-

Animals are fasted for approximately 18 hours before the experiment, with free access to water.

-

This compound or vehicle is administered orally at a defined time before the stress procedure.

-

Each gerbil is placed in a restraint stress cage for a period of 1 hour.

-

The number of fecal pellets expelled during the stress period is counted.

-

The ID50 value, the dose required to inhibit the stress-induced increase in defecation by 50%, is calculated.

In Vivo Cystometry in Decerebrate Cats

This model assesses the effects of compounds on bladder function, specifically the micturition reflex.

1. Animal Preparation:

-

Adult female cats are anesthetized, and a precollicular decerebration is performed.

-

The animal is placed in a stereotaxic frame, and body temperature is maintained.

-

A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement. A separate catheter is placed in a vein for drug administration.

2. Cystometry Procedure:

-

The bladder is emptied, and then saline is infused at a constant rate.

-

Bladder pressure is continuously recorded. The micturition reflex is identified by a sharp increase in bladder pressure followed by voiding.

-

Parameters such as bladder capacity (volume at which micturition occurs) and voiding efficiency are measured.

3. Drug Administration and Evaluation:

-

After a control period to establish baseline micturition parameters, this compound is administered intravenously in increasing doses.

-

The effects of each dose on bladder capacity and other urodynamic parameters are recorded and analyzed.

Visualizations

The following diagrams illustrate the key signaling pathway, a representative experimental workflow, and the logical relationship of this compound's mechanism of action.

Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro guinea pig ileum contraction assay.

References

Understanding the Binding Affinity of TAK-637 to NK1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of TAK-637, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The document summarizes key quantitative data, details the experimental methodologies used to determine binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the NK1 receptor has been determined through various in vitro assays. The following tables summarize the key quantitative metrics, providing a comparative overview of its potency.

Table 1: Competitive Binding Affinity of this compound at the Human NK1 Receptor

| Parameter | Value | Cell Line | Radioligand | Reference |

| pIC₅₀ | 9.4 | Human IM-9 cells | [¹²⁵I]BH-SP | [1] |

| IC₅₀ | 0.45 nM | Human IM-9 cells | [¹²⁵I]BH-SP | [1] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

Table 2: Functional Antagonist Affinity of this compound in Guinea Pig Colon

| Parameter | Agonist | K_b_ (nM) | Tissue Preparation | Reference |

| K_b_ | [Sar⁹,Met(O₂)¹¹]-SP | 4.7 | Guinea pig colonic longitudinal muscle | [2] |

| K_b_ | GR 73632 | 1.8 | Guinea pig colonic longitudinal muscle | [2] |

K_b_ (Equilibrium dissociation constant for an antagonist) reflects the affinity of the antagonist for the receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections outline the protocols for the key experiments cited.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the IC₅₀ value of this compound for the NK1 receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled NK1 receptor agonist.

Materials:

-

Cell Membranes: Membranes prepared from human IM-9 cells expressing the NK1 receptor.

-

Radioligand: [¹²⁵I]Bolton-Hunter labeled Substance P ([¹²⁵I]BH-SP).

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize IM-9 cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Cell membranes, [¹²⁵I]BH-SP, and assay buffer.

-

Non-specific Binding: Cell membranes, [¹²⁵I]BH-SP, and a high concentration of unlabeled Substance P.

-

Competitive Binding: Cell membranes, [¹²⁵I]BH-SP, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Functional Antagonism Assay (Isolated Tissue)

This protocol describes a functional assay using guinea pig colonic longitudinal muscle to determine the K_b_ value of this compound.[2]

Objective: To determine the affinity of this compound for the NK1 receptor by measuring its ability to antagonize agonist-induced muscle contraction.

Materials:

-

Tissue: Guinea pig colonic longitudinal muscle strips.

-

Agonists: [Sar⁹,Met(O₂)¹¹]-SP or GR 73632.

-

Antagonist: this compound.

-

Organ Bath: Containing physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic Transducer and Recording System.

Procedure:

-

Tissue Preparation: Isolate longitudinal muscle strips from the guinea pig colon and mount them in an organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for a period of time (e.g., 60 minutes), with periodic washing.

-

Control Response: Generate a cumulative concentration-response curve for the agonist ([Sar⁹,Met(O₂)¹¹]-SP or GR 73632) to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a defined period (e.g., 30 minutes).

-

Antagonized Response: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis:

-

Measure the rightward shift in the agonist concentration-response curve caused by this compound.

-

Calculate the dose ratio for each concentration of the antagonist.

-

Construct a Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)).

-

Determine the pA₂ value from the Schild plot, and from this, calculate the K_b_ value.

-

NK1 Receptor Signaling Pathway

This compound exerts its effect by blocking the signaling cascade initiated by the binding of Substance P (SP) to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Pathway Description:

-

Ligand Binding: Substance P, the endogenous ligand, binds to the extracellular domain of the NK1 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein on the intracellular side.

-

Phospholipase C Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

DAG , along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

-

Cellular Response: The rise in intracellular calcium and the activation of PKC lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.

This compound, as an antagonist, competitively binds to the NK1 receptor, preventing Substance P from binding and thereby inhibiting this entire signaling cascade. This mechanism of action underlies its therapeutic potential in conditions where NK1 receptor signaling is dysregulated.

References

Methodological & Application

Application Notes and Protocols for TAK-637 in In Vitro Smooth Muscle Bath Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing TAK-637, a potent and selective neurokinin-1 (NK1) receptor antagonist, in in vitro smooth muscle bath studies. This guide is intended to assist researchers in pharmacology, physiology, and drug development in investigating the effects of this compound on smooth muscle contractility.

Introduction

This compound is a nonpeptide antagonist of the NK1 receptor, which is activated by the neuropeptide Substance P.[1][2] The interaction between Substance P and NK1 receptors plays a crucial role in mediating smooth muscle contraction in various tissues, including the gastrointestinal tract and urinary bladder.[1][3] Organ bath studies are a classical pharmacological technique used to measure the contractile and relaxant responses of isolated smooth muscle tissues in a controlled in vitro environment.[4] This allows for the characterization of drug effects on tissue function. These notes provide a comprehensive protocol for assessing the antagonist properties of this compound against Substance P-induced smooth muscle contractions.

Data Presentation

The following table summarizes the quantitative data for this compound's activity as an NK1 receptor antagonist in guinea pig colonic longitudinal muscle.

| Agonist | This compound Concentration (nM) | Kb (nM) | Tissue Preparation | Reference |

| [Sar9,Met(O2)11]-SP | 1-100 | 4.7 | Atropine-pretreated guinea pig colonic longitudinal muscle | |

| GR 73632 | 1-100 | 1.8 | Atropine-pretreated guinea pig colonic longitudinal muscle |

Kb represents the equilibrium dissociation constant, a measure of the affinity of the antagonist for the receptor.

Signaling Pathway

The following diagram illustrates the signaling pathway of Substance P-induced smooth muscle contraction and the inhibitory action of this compound.

References

- 1. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. Substance P via NK1 receptor facilitates hyperactive bladder afferent signaling via action of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for TAK-637 in Guinea Pig Ileum Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-637 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor, predominantly activated by the neuropeptide Substance P (SP), is a G-protein coupled receptor involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. In the gastrointestinal tract, the activation of NK1 receptors on smooth muscle cells and enteric neurons by Substance P leads to intestinal contraction. Consequently, the guinea pig ileum contraction assay is a valuable in vitro model for characterizing the pharmacological activity of NK1 receptor antagonists like this compound.

These application notes provide a detailed protocol for utilizing this compound in a guinea pig ileum contraction assay to determine its antagonist potency against Substance P-induced contractions.

Data Presentation

The antagonistic effect of this compound on Substance P-induced contractions in the guinea pig ileum can be quantified and summarized. The data presented below is representative of typical findings for a potent NK1 receptor antagonist.

| Parameter | Agonist: Substance P | Antagonist: this compound |

| Concentration Range (Molar) | 10⁻¹⁰ M - 10⁻⁶ M | 10⁻⁹ M - 10⁻⁷ M |

| EC₅₀ of Substance P (Molar) | ~ 5 x 10⁻⁹ M | Not Applicable |

| pA₂ of this compound | Not Applicable | ~ 8.7 |

| Maximum Contraction (% of control) | 100% | (Inhibits SP-induced contraction) |

pA₂ Value: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA₂ value indicates greater antagonist potency.

Signaling Pathway

The contractile response of the guinea pig ileum to Substance P is mediated by the NK1 receptor signaling pathway, which this compound competitively antagonizes.

Experimental Protocols

This section details the methodology for conducting a guinea pig ileum contraction assay to evaluate the antagonist activity of this compound.

Materials and Reagents

-

Animal: Male Dunkin-Hartley guinea pig (250-350 g)

-

Physiological Salt Solution: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11). The solution should be freshly prepared and continuously gassed with 95% O₂ and 5% CO₂.

-

Agonist: Substance P

-

Antagonist: this compound

-

Other Reagents: Atropine, mepyramine, indomethacin (to block cholinergic, histaminergic, and prostaglandin-mediated effects, respectively).

-

Equipment:

-

Organ bath with a water jacket for temperature control (37°C)

-

Isotonic transducer

-

Data acquisition system (e.g., PowerLab)

-

Aerator (for gassing the Krebs solution)

-

Dissection tools

-

Experimental Workflow

Detailed Methodology

-

Tissue Preparation:

-

Humanely euthanize a male guinea pig by a method approved by the institutional animal care and use committee.

-

Open the abdominal cavity and locate the ileum.

-

Carefully dissect a segment of the ileum, approximately 10-15 cm from the ileocecal junction.

-

Gently flush the lumen of the isolated ileum with Krebs-Henseleit solution to remove its contents.

-

Place the cleaned ileum segment in a petri dish containing gassed Krebs-Henseleit solution.

-

Cut the ileum into 2-3 cm long segments.

-

-

Experimental Setup:

-

Mount a segment of the ileum in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Attach one end of the ileum segment to a fixed hook at the bottom of the organ bath and the other end to an isotonic transducer.

-

Apply a resting tension of 1 gram to the tissue.

-

Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.

-

-

Experimental Procedure:

-

Optional Pre-treatment: To isolate the effects of Substance P on NK1 receptors, pre-treat the tissue with atropine (e.g., 1 µM), mepyramine (e.g., 1 µM), and indomethacin (e.g., 1 µM) to block muscarinic, histamine H1, and cyclooxygenase pathways, respectively.

-

Control Substance P Concentration-Response Curve:

-

Add increasing concentrations of Substance P to the organ bath in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).

-

Allow the tissue to respond to each concentration until a stable contraction is achieved before adding the next concentration.

-

Record the contractile response for each concentration.